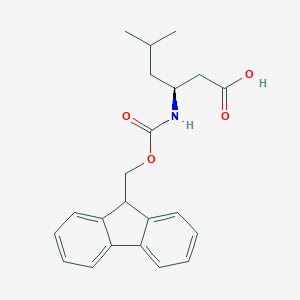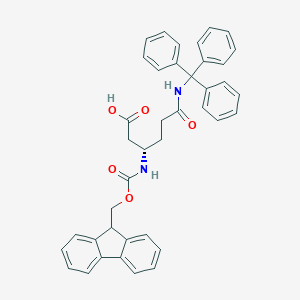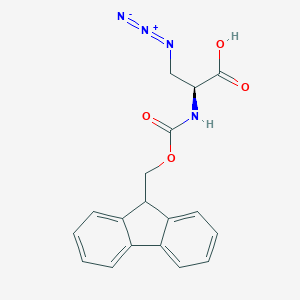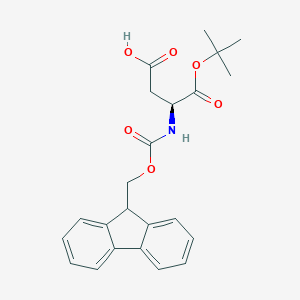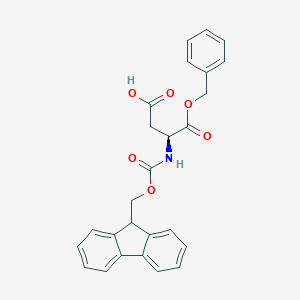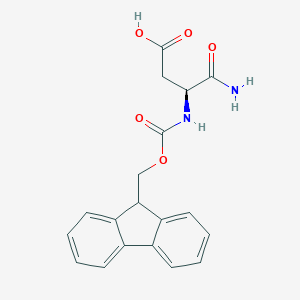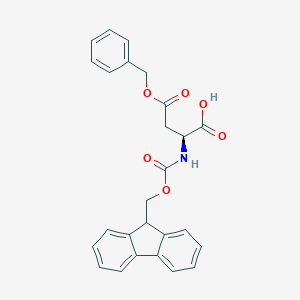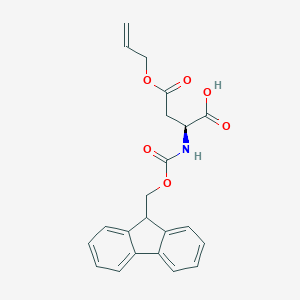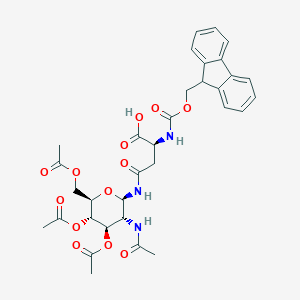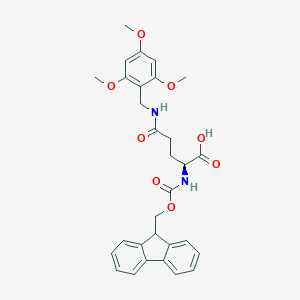
Fmoc-Gln(Tmob)-OH
Übersicht
Beschreibung
“Fmoc-Gln(Tmob)-OH” is a chemical compound with the molecular formula C30H32N2O8 and a molecular weight of 548.58 . It is used in proteomics research and is also used in the synthesis of peptides .
Synthesis Analysis
“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis . It is used as a reagent in the synthesis of peptides .Molecular Structure Analysis
The molecular structure of “Fmoc-Gln(Tmob)-OH” can be represented by the SMILES string: COc1cc (OC)c (CNC (=O)CC [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)c (OC)c1 . The InChI key is ORRRSRMARPWARV-VWLOTQADSA-N .Chemical Reactions Analysis
“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-Gln(Tmob)-OH” is a white powder . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Fmoc-Gln(Tmob)-OH is useful in forming norcystine bridges in peptides, demonstrated in the synthesis of octreotide-amide using the Fmoc-strategy on solid phase. N-Alloc and S-Tmob protections of norcysteine (Ncy) were preferred for Fmoc-strategy over other protected norcysteines like Fmoc-Ncy(tBu)-OH (Samant & Rivier, 2007).
Fmoc-Gln(Tmob)-OH is involved in the solid-phase syntheses of challenging peptides, demonstrating its versatility and importance in peptide synthesis. This study highlights its usage in comparison to other derivatives (Han, Solé, Tejbrant, & Bárány, 1996).
Its application in multiple synthesis methods, like the multipin method, has been explored. This demonstrates the compound's utility in concurrent comparative studies and large-scale peptide synthesis (Bray, Valerio, Dipasquale, Greig, & Maeji, 1995).
The role of Fmoc-Gln(Tmob)-OH in minimizing side reactions during peptide synthesis is significant, particularly in the context of asparagine coupling. This study explored various coupling conditions to mitigate side-chain reactions (Gausepohl, Kraft, & Frank, 2009).
Fmoc-Gln(Tmob)-OH has been used in the solid-phase synthesis of Stat3 inhibitors, showcasing its application in the development of therapeutic agents. The study explored the use of glutamine analogs in inhibitory peptides, indicating the flexibility of Fmoc-Gln(Tmob)-OH in various peptide frameworks (Mandal, Heard, Ren, Chen, & McMurray, 2007).
Its importance in the solid-phase synthesis of peptides with C-terminal Asn and Gln is also noted. This study described a method involving the attachment of Fmoc-asparagine or glutamine to resins, highlighting the compound's utility in peptide chain elongation (Breipohl, Knolle, & Stüber, 2009).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-Gln(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
Fmoc-Gln(Tmob)-OH operates through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Gln(Tmob)-OH is the synthesis of peptides. The compound is used to add a glutamine residue to the growing peptide chain during solid-phase peptide synthesis . The Fmoc group protects the amino group during the synthesis, preventing it from reacting until it is selectively removed .
Pharmacokinetics
The compound is used in a solid-phase environment, which allows for easy separation of the product from the reaction mixture .
Result of Action
The result of Fmoc-Gln(Tmob)-OH’s action is the successful addition of a glutamine residue to a growing peptide chain during synthesis .
Action Environment
The action of Fmoc-Gln(Tmob)-OH is influenced by the environment in which the peptide synthesis takes place. Factors such as the choice of solvent, temperature, and the presence of other reagents can all impact the efficiency and success of the synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSRMARPWARV-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560368 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Tmob)-OH | |
CAS RN |
120658-64-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120658-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






